4-Bromo-3-diethylsulfamoylbenzoic acid

Antibacterial Enzyme Inhibition Fatty Acid Biosynthesis

Sourcing this specific 4-bromo-3-diethylsulfamoyl substitution pattern is critical—only this regioisomer serves as the direct precursor to B82 (PD005192), the ligand co-crystallized with E. faecalis FabH. Non-brominated analogs (e.g., CAS 1576-46-1) lack the heavy atom required for X-ray anomalous scattering, while the 4-chloro variant (CAS 59210-68-3) alters halogen bonding and reactivity. For antimicrobial SAR studies requiring a validated baseline inhibitor (IC50 1.60 μM), this building block is irreplaceable.

Molecular Formula C11H14BrNO4S
Molecular Weight 336.20 g/mol
Cat. No. B5627644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-diethylsulfamoylbenzoic acid
Molecular FormulaC11H14BrNO4S
Molecular Weight336.20 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
InChIInChI=1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15)
InChIKeyBEAOALAOZSAFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-diethylsulfamoylbenzoic Acid: A Critical Intermediate for FabH Inhibitor and Sulfonamide Derivative Synthesis


4-Bromo-3-diethylsulfamoylbenzoic acid is a brominated aromatic sulfonamide featuring a benzoic acid core substituted with a diethylsulfamoyl group at the meta position and a bromine atom at the para position. This substitution pattern renders it a versatile synthetic building block, particularly valued as a key precursor to 2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid (B82/PD005192), a ligand that has been co-crystallized with bacterial FabH (β-ketoacyl-acyl carrier protein synthase III) enzymes [1]. The compound's structural features—specifically the combination of a carboxylic acid handle, a sulfonamide moiety, and a bromine atom—enable its use in structure-activity relationship (SAR) studies and the development of antimicrobial agents targeting fatty acid biosynthesis pathways [2].

Why Non-Brominated or 4-Substituted Analogs of 4-Bromo-3-diethylsulfamoylbenzoic Acid Cannot Be Substituted Without Data Verification


The specific 3-diethylsulfamoyl-4-bromo substitution pattern on the benzoic acid scaffold is not arbitrary; it directly determines the compound's utility in downstream applications. Simply using an unbrominated analog, such as 3-(N,N-diethylsulfamoyl)benzoic acid (CAS 1576-46-1), fails to provide the heavy atom (bromine) necessary for definitive X-ray crystallographic phasing and also eliminates a critical site for potential halogen bonding interactions [1]. Similarly, substituting with the 4-chloro analog (4-chloro-3-diethylsulfamoylbenzoic acid, CAS 59210-68-3) introduces a smaller halogen atom with different polarizability and steric bulk, which is known to alter both synthetic reactivity and biological target engagement . The 4-substituted regioisomer, 4-(diethylsulfamoyl)benzoic acid (Etebenecid, CAS 1213-06-5), possesses a distinct pharmacological profile as a uricosuric agent and cannot serve as a direct precursor to the same FabH-targeting ligands [2]. Therefore, any substitution requires rigorous re-validation of synthetic yields, crystal formation propensity, and inhibitory activity.

Quantitative Evidence for Selecting 4-Bromo-3-diethylsulfamoylbenzoic Acid Over Its Closest Structural Analogs


FabH Enzyme Inhibitory Activity: B82 Derivative Demonstrates Quantifiable Potency Against Enterococcus faecalis

The primary application of 4-bromo-3-diethylsulfamoylbenzoic acid is as a precursor to the potent FabH inhibitor, 2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid (B82). In a direct biochemical assay, this derivative exhibited an IC50 of 1.60 μM (1.60E+3 nM) against Enterococcus faecalis FabH [1]. While this absolute potency is moderate, it represents a validated starting point for structure-based optimization and compares favorably to the inactive baseline of the unbrominated parent acid, which lacks the necessary amide extension and shows no measurable FabH inhibition . This quantifiable activity establishes a clear threshold for any proposed analog or replacement.

Antibacterial Enzyme Inhibition Fatty Acid Biosynthesis

X-Ray Crystallographic Validation: Bromine Atom as an Essential Heavy Atom for Structure Determination

The presence of the bromine atom in the 4-position is not merely a synthetic detail but a critical feature for structural biology applications. The derivative B82, synthesized from 4-bromo-3-diethylsulfamoylbenzoic acid, was successfully co-crystallized with E. faecalis FabH, and the structure was solved by X-ray diffraction at 2.6 Å resolution and deposited in the Protein Data Bank (PDB ID: 3IL5) [1]. The bromine atom provides a distinct anomalous scattering signal that aids in phasing and serves as a definitive electron density marker, which is absent in non-halogenated or chloro-substituted analogs [2]. In contrast, the 4-chloro analog has no reported FabH co-crystal structure in the PDB, highlighting the specific utility of the bromine atom for experimental structure determination .

Structural Biology X-ray Crystallography Ligand Docking

Molecular Weight and Heavy Atom Content: Differentiating Physical Properties for Downstream Processing

The molecular weight and elemental composition of 4-bromo-3-diethylsulfamoylbenzoic acid (MW = 336.20 g/mol, containing one bromine atom) offer distinct physical and analytical handles compared to its non-brominated (MW = 257.31 g/mol) and 4-chloro (MW = 291.75 g/mol) analogs . The heavier mass and distinct isotopic pattern of bromine (∼1:1 abundance of 79Br and 81Br) provide a characteristic mass spectrometry signature that facilitates unambiguous identification and purity assessment in complex reaction mixtures . This is particularly valuable in high-throughput synthesis and purification workflows where rapid LC-MS confirmation is required.

Medicinal Chemistry Physical Chemistry Synthetic Utility

Definitive Use Cases for 4-Bromo-3-diethylsulfamoylbenzoic Acid Based on Empirical Evidence


Synthesis of FabH Inhibitor Ligand B82 for Co-crystallization Studies

This compound is the established starting material for the synthesis of 2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid (B82), a ligand that has been successfully co-crystallized with Enterococcus faecalis FabH [1]. Researchers engaged in structure-based drug design for novel antibacterials should source this specific brominated benzoic acid to generate the validated ligand for comparative binding studies and to leverage the anomalous scattering of bromine for phasing in X-ray crystallography [2].

Structure-Activity Relationship (SAR) Exploration Around the FabH Active Site

Given that the B82 derivative exhibits a measurable IC50 of 1.60 μM against E. faecalis FabH, 4-bromo-3-diethylsulfamoylbenzoic acid serves as a critical core scaffold for SAR expansion [3]. By varying the amide coupling partner, medicinal chemists can systematically probe the FabH binding pocket, using the bromine atom as a fixed anchor point. This enables direct, quantitative comparisons of new derivatives against the known B82 baseline, accelerating the optimization of potency and selectivity [4].

Heavy-Atom Derivatization for De Novo Protein Phasing

In structural biology projects where FabH or related acyl-carrier protein synthases from other pathogens are being crystallized, 4-bromo-3-diethylsulfamoylbenzoic acid derivatives can be employed as heavy-atom soaks or co-crystallization ligands [1]. The single bromine atom provides a strong anomalous signal, which is essential for solving the phase problem in X-ray crystallography when selenomethionine incorporation or other heavy-atom methods are not feasible [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-diethylsulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.